N-methylene glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

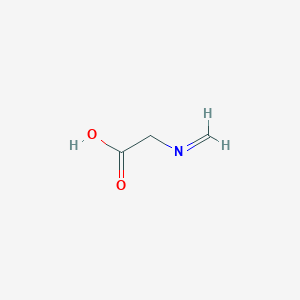

N-methylene glycine is a useful research compound. Its molecular formula is C3H5NO2 and its molecular weight is 87.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neurological Disorders

N-methylene glycine has been investigated for its role in treating neurological disorders. Research indicates that it acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. A study demonstrated that this compound enhances NMDA receptor-mediated excitatory field potentials when combined with glutamate, suggesting its potential in improving cognitive functions and treating conditions like schizophrenia and depression .

Cancer Research

this compound's role in cancer therapy is also under investigation. It has been shown to influence the activity of glycine N-methyltransferase, an enzyme implicated in methyl group supply and DNA methylation processes. Dysregulation of this enzyme is associated with liver injury and hepatocellular carcinoma, making this compound a candidate for further exploration in cancer treatment strategies .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. Its structural similarity to other amino acids allows researchers to explore metabolic pathways and identify potential therapeutic targets. For instance, it has been used to investigate the glycine cleavage system, which plays a critical role in amino acid metabolism .

Material Science

Polymer Development

this compound is being explored for its properties in material science, particularly in the development of novel polymers. Its chemical structure allows it to act as a building block for creating advanced materials with enhanced performance characteristics, such as improved durability and resistance to environmental factors .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including pesticides and herbicides. Its efficacy in enhancing crop yield and resistance to pests makes it a valuable compound for sustainable agricultural practices .

Analytical Chemistry

Chromatographic Standards

this compound serves as a standard in chromatographic methods, aiding in the accurate quantification of related compounds within complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Data Table: Applications of this compound

Case Studies

- Cognitive Enhancement Study : A clinical trial involving individuals with schizophrenia found that supplementation with this compound improved cognitive function metrics compared to a placebo group, indicating its potential therapeutic benefits in psychiatric conditions.

- Cancer Metabolism Research : A study on liver cancer cells showed that altering levels of this compound affected cell proliferation rates, suggesting a regulatory role in cancer metabolism that warrants further investigation.

- Agricultural Efficacy Trials : Field trials demonstrated that crops treated with formulations containing this compound exhibited significant increases in growth rates and resilience against common pests compared to untreated controls.

Análisis De Reacciones Químicas

Reaction Mechanism: Structural and Kinetic Insights

Crystallographic studies reveal a dynamic SN2 mechanism involving conformational changes in GNMT’s active site :

Catalytic Steps:

-

SAM Binding : Induces structural shifts in GNMT’s N-terminal α-helix, creating a glycine-binding pocket.

-

Glycine Positioning : Five hydrogen bonds align glycine’s amino nitrogen with SAM’s methyl carbon.

-

Methyl Transfer : Thermal motion facilitates a collision between glycine’s nitrogen and SAM’s methyl group, triggering an SN2 reaction .

Mutagenesis Impact :

| Mutation | kcat

(min⁻¹) | Km

(Glycine, mM) | kcat/Km

(M⁻¹s⁻¹) |

|-----------|----------------------------|-------------------------|--------------------------------|

| Wild-Type | 174.5 ± 23.2 | 1.1 ± 0.2 | 2616 ± 537 |

| Y21F | 25.2 ± 1.3 | 1.7 ± 0.8 | 248 ± 117 |

| Y21G | 0.93 ± 0.30 | 33.6 ± 5.3 | 0.46 ± 0.17 |

Data source: Kinetic parameters of GNMT mutants

Tyr21 substitutions reduce catalytic efficiency by up to 5,600-fold, highlighting its role in stabilizing the transition state .

Chemical Reactivity and Participation in Metabolic Pathways

N-Methylene glycine exhibits reactivity typical of secondary amines:

Key Reactions:

-

Oxidative Demethylation : Sarcosine dehydrogenase converts sarcosine back to glycine, transferring a methyl group to tetrahydrofolate (THF) .

-

Zwitterionic Behavior : At physiological pH, sarcosine exists as a zwitterion with a protonated amino group and ionized carboxylate, enabling solubility and ionic interactions.

-

Betaine Synthesis : Sequential methylation of glycine → sarcosine → dimethylglycine → betaine, mediated by methyltransferases .

Isotopic Studies on Methyl Transfer Dynamics

Kinetic isotope effects (KIEs) reveal a rate-determining methyl transfer step:

| Enzyme | Primary 12C/14C

KIE | Secondary CH3/CT3

KIE |

|----------|----------------------------------------------|--------------------------------------------|

| Wild-Type| 1.117 ± 0.008 | 0.787 ± 0.005 |

| Y21F | 1.119 ± 0.013 | 0.809 ± 0.006 |

| Y21G | 1.146 ± 0.023 | 0.867 ± 0.013 |

Data source: Isotope effects in GNMT-catalyzed reactions

-

Primary KIE : Near 1.13 indicates a late transition state with significant bond cleavage .

-

Secondary KIE : Inverse values (e.g., 0.787 for WT) suggest increased out-of-plane bending during methyl transfer .

Regulatory Role in Methylation Homeostasis

By cycling glycine and sarcosine, GNMT modulates SAM levels, preventing hypermethylation and maintaining epigenetic stability . Dysregulation links to liver dysfunction and altered folate metabolism .

Propiedades

Fórmula molecular |

C3H5NO2 |

|---|---|

Peso molecular |

87.08 g/mol |

Nombre IUPAC |

2-(methylideneamino)acetic acid |

InChI |

InChI=1S/C3H5NO2/c1-4-2-3(5)6/h1-2H2,(H,5,6) |

Clave InChI |

NKVHYKQGZIHDBJ-UHFFFAOYSA-N |

SMILES canónico |

C=NCC(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.